(R)-1-(o-Tolyl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFSFSDKCOAXNJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662528 | |
| Record name | (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856562-93-1 | |
| Record name | (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Engineering of Chiral Primary Amines: A Technical Guide for Drug Discovery
Executive Summary
Chiral primary amines are not merely functional groups; they are the pharmacophoric anchors of modern medicinal chemistry. Over 40% of small-molecule drugs contain amine functionalities, with chiral variants offering critical advantages in solubility, target selectivity (via rigid 3D vectors), and metabolic stability.
This guide moves beyond basic textbook synthesis. As a Senior Application Scientist, I will dissect the strategic selection between chemocatalysis (Ellman auxiliaries) and biocatalysis (
Part 1: Strategic Importance in Medicinal Chemistry
The "Anchor" Effect
In Structure-Activity Relationship (SAR) campaigns, the chiral primary amine often serves as the "anchor" that orients the molecule within the binding pocket. Unlike achiral amines, the introduction of a stereocenter (
-
Vector Control: Fixing the trajectory of substituents to maximize hydrophobic collapse or H-bonding.
-
Metabolic Shunting: Steric bulk at the
-position (e.g., -methyl amines) blocks cytochrome P450 oxidation, extending half-life ( ). -
Solubility Modulation: The
character disrupts planar stacking, improving thermodynamic solubility compared to flat aromatic amines.
Case Study: Sitagliptin (Januvia) The switch from a rhodium-catalyzed high-pressure hydrogenation to a biocatalytic transaminase route for Sitagliptin is the industry standard for chiral amine synthesis. It eliminated heavy metals, increased yield by 13%, and productivity by 53% [1].
Part 2: Synthetic Methodologies – The Decision Matrix
Choosing the right method depends on the stage of discovery (Exploratory Library vs. Process Scale-up).
Chemocatalysis: The Ellman Auxiliary (MedChem Scale)
For rapid library generation (mg to g scale), Ellman’s Sulfinamide remains the gold standard due to its predictability and broad substrate scope.
-
Mechanism: Condensation of a ketone/aldehyde with tert-butanesulfinamide, followed by diastereoselective Grignard addition.
-
Advantage: Access to both enantiomers by selecting
- or -sulfinamide. -
Limitation: Atom economy is poor (stoichiometric auxiliary required).
Biocatalysis: -Transaminases (Process Scale)
For scale-up (>100g) and green chemistry compliance,
-
Mechanism: Ping-Pong Bi-Bi kinetics using Pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Advantage: Single-step reductive amination under ambient pressure; no heavy metals.
-
Challenge: Unfavorable equilibrium requires an amine donor (e.g., Isopropylamine) or coproduct removal system (LDH/Glucose) [2].
Decision Logic Visualization
Caption: Strategic decision tree for selecting between chemocatalytic and biocatalytic routes based on scale and substrate complexity.
Part 3: Detailed Protocol – -Transaminase Screening
This protocol describes a self-validating system for screening a ketone substrate against a panel of commercially available
Reagents & Buffer Preparation
-
Reaction Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 – 8.0.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2][3] Prepare a 10 mM stock. Note: PLP is light-sensitive; wrap containers in foil.
-
Amine Donor: Isopropylamine (IPA) or L-Alanine.
Step-by-Step Workflow
Phase 1: High-Throughput Screening (96-well plate)
-
Substrate Prep: Dissolve ketone substrate in DMSO (100 mg/mL).
-
Master Mix: Combine:
-
800
L Buffer (containing 1M IPA). -
10
L PLP stock (1 mM final). -
10
L Substrate (approx 5-10 mM final).
-
-
Enzyme Addition: Add 1-2 mg of different
-TA lyophilized powders to each well. -
Incubation: Seal plate with aluminum foil (light protection). Shake at 30°C / 250 rpm for 24 hours.
-
Quenching: Add 100
L Acetonitrile (MeCN) to precipitate proteins. Centrifuge at 4000 rpm for 10 mins.
Phase 2: Analysis & Validation (The "Self-Validating" Step)
Do not rely solely on conversion %. You must validate enantiopurity immediately.
-
Chiral HPLC: Use a column with broad amine coverage (e.g., Chiralpak IG or IC).
-
Derivatization (Optional): If UV absorption is low, derivatize supernatant with FDLA (Marfey’s reagent) to create diastereomers for easier separation on reverse-phase LC.
Data Output Structure:
| Enzyme ID | Conversion (%) | % ee (R/S) | Notes |
| TA-01 | < 5% | N/A | Inactive |
| TA-04 | 45% | 92% (S) | Good selectivity, low activity |
| TA-12 | 98% | >99% (R) | Lead Candidate |
Phase 3: Scale-Up (10g Batch)
For the lead candidate (e.g., TA-12):
-
Reactor: 250 mL round bottom flask with overhead stirrer.
-
Solvent System: 10-20% DMSO cosolvent can be used if substrate solubility is poor, but check enzyme tolerance first.
-
Process:
-
Charge 100 mL Buffer (1M IPA, 1 mM PLP).
-
Add 10g Substrate.
-
Add 200 mg Enzyme (2% w/w loading).
-
Stir at 35°C. Monitor pH; keep between 7.0–8.0 using 1M HCl/NaOH (IPA deamination raises pH).
-
Endpoint: When conversion >98% (usually 24-48h).
-
-
Workup: Acidify to pH 2 (protonate amine to aqueous phase), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract chiral amine into MTBE. Evaporate.
Part 4: Mechanism of Action (Biocatalysis)
Understanding the "Ping-Pong Bi-Bi" mechanism is crucial for troubleshooting inhibition. The enzyme oscillates between a PLP-bound form (internal aldimine) and a PMP-bound form.
Caption: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles nitrogen from the donor to the substrate via the PLP/PMP cofactor switch.[3]
Part 5: Emerging Technologies – C-H Activation
While Transaminases dominate process chemistry, C-H Activation is the frontier for discovery chemistry. Recent advances allow for the direct amination of
-
Key Catalysts: Rh(III) and Co(III) systems.
-
Application: Late-stage functionalization (LSF) of existing drug scaffolds to introduce "magic methyl" amines without de novo synthesis [3].
References
-
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. [Link]
-
Codexis Inc. (2014). Chiral Amine Synthesis Using
-Transaminases: An Amine Donor that Displaces Equilibria.[2][4] PMC. [Link] -
Ackermann, L., et al. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]
-
Ellman, J. A. (2010).[5] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines.[5] Chemical Reviews. [Link]
-
FDA. (1992).[6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration. [Link][6][7]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the (R)-Enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the (R)-enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile), a chiral molecule centered around the versatile 8-azabicyclo[3.2.1]octane scaffold. While specific research on this particular (R)-enantiomer is not extensively documented in publicly available literature, this guide synthesizes foundational principles of stereochemistry, analytical chemistry, and medicinal chemistry to offer a predictive and instructional framework for its study. We will delve into its structural characteristics, potential synthetic and analytical strategies, and projected biological significance, drawing parallels from related compounds and established methodologies. This document serves as a foundational resource for researchers embarking on the investigation of this and similar chiral molecules.
Introduction: The Significance of Chirality in Drug Discovery
Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development. Enantiomers, the individual stereoisomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The human body, being a chiral environment, often interacts preferentially with one enantiomer over the other. This stereoselectivity can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects. Therefore, the separation and individual characterization of enantiomers are critical steps in the development of safe and effective pharmaceuticals.[3] The subject of this guide, the (R)-enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile), features the 8-azabicyclo[3.2.1]octane core, a privileged scaffold found in numerous biologically active compounds, including tropane alkaloids.[4][5] The specific stereochemistry of this bicyclic system, coupled with the chiral center at the hydrazine-substituted position, dictates its three-dimensional conformation and, consequently, its potential biological interactions.
Molecular Structure and Stereochemistry
The core of the molecule is the 8-azabicyclo[3.2.1]octane framework. The stereochemical designation "(R)" refers to the configuration at the chiral center, which is the carbon atom of the bicyclic ring attached to the hydrazinylbenzonitrile moiety. The precise spatial arrangement of the substituents around this chiral center is crucial for its interaction with biological targets.
Below is the general structure of the racemic compound:
Caption: General chemical structure of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile).
The (R)-enantiomer will have a specific three-dimensional arrangement of the hydrazinylbenzonitrile group relative to the bicyclic core. Understanding this spatial orientation is paramount for predicting its binding affinity to target proteins and its overall pharmacological effect.
Potential Therapeutic Significance
The 8-azabicyclo[3.2.1]octane scaffold is a key component in a variety of neurologically active drugs.[6] Derivatives of this structure have been investigated for their activity as antagonists for opioid and vasopressin receptors.[6][7] The benzonitrile group is also present in a range of bioactive molecules.[8] The combination of these structural features in the (R)-enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile) suggests a potential for interaction with central nervous system (CNS) targets. However, without specific biological data, its precise mechanism of action and therapeutic potential remain subjects for future investigation.
Synthetic Strategies for Enantiopure (R)-Enantiomer
The synthesis of a single enantiomer typically involves one of two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly. For the target molecule, this could involve the use of a chiral catalyst or a chiral auxiliary to control the stereochemistry during the formation of the key C-N bond or the construction of the bicyclic scaffold itself.[2]
Conceptual Asymmetric Synthesis Workflow:
Caption: Conceptual workflow for the asymmetric synthesis of the (R)-enantiomer.
Chiral Resolution of Racemic Mixture
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[9]
Experimental Protocol: Chiral HPLC Resolution
-
Column Selection: A screening of various chiral stationary phases is the first step. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and protein-based CSPs are common choices for separating a wide range of chiral compounds.
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical starting point for normal-phase chromatography would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or diethylamine, would be used.[10] The ratio of these solvents is systematically varied to optimize the resolution between the enantiomeric peaks.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[8]
Data Presentation: Hypothetical Chiral HPLC Screening Results
| Chiral Stationary Phase | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Chiralpak IA | Hexane:Isopropanol (90:10) | 8.5 | 9.8 | 1.8 |
| Chiralcel OD-H | Heptane:Ethanol (85:15) | 12.2 | 14.1 | 2.1 |
| CHIROBIOTIC V | Methanol:Acetic Acid:Triethylamine (100:0.1:0.1) | 6.3 | 7.5 | 1.6 |
Chiral Separation Workflow Diagram:
Caption: Workflow for the resolution of enantiomers using chiral HPLC.
Analytical Characterization
The characterization of the purified (R)-enantiomer is crucial to confirm its identity, purity, and stereochemical integrity.
Spectroscopic and Spectrometric Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. To distinguish between enantiomers, chiral shift reagents or chiral solvating agents can be employed to induce chemical shift differences between the corresponding signals of the two enantiomers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
Chiroptical Methods:
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of a chiral molecule, often with the aid of computational chemistry.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between the two enantiomers, with one being dextrorotatory (+) and the other levorotatory (-).
-
Enantiomeric Purity Determination
The enantiomeric excess (e.e.) or enantiomeric purity of the isolated (R)-enantiomer is determined using a validated chiral HPLC method, as described in the previous section.
Future Directions
The in-depth study of the (R)-enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile) presents several avenues for future research:
-
Biological Screening: A comprehensive biological screening against a panel of CNS targets would be the first step in elucidating its pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with modifications to the benzonitrile moiety or the 8-azabicyclo[3.2.1]octane core would help in understanding the key structural features required for biological activity.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile of the pure (R)-enantiomer, are essential for its further development as a potential therapeutic agent.
Conclusion
While direct experimental data on the (R)-enantiomer of 4-((2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazinyl)benzonitrile) is limited, this technical guide provides a comprehensive framework for its synthesis, separation, characterization, and potential biological evaluation. By applying established principles of stereochemistry and analytical methodologies, researchers can effectively approach the study of this and other novel chiral molecules, ultimately contributing to the discovery of new and improved therapeutics. The unique combination of the 8-azabicyclo[3.2.1]octane scaffold and the benzonitrile pharmacophore makes this compound a compelling candidate for further investigation in the field of medicinal chemistry.
References
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
-
Chiral High Performance Liquid Chromatography: Review. IJPPR. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
4-[α-[[(1β,5β)-8-Methyl-8-azabicyclo[3.2.1]octan-3α-yl]oxy]benzyl]benzonitrile. J-GLOBAL. [Link]
-
The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. PubMed. [Link]
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook. [Link]
-
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy). NIST WebBook. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]
-
SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. PubMed. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. ResearchGate. [Link]
-
Nitrile-containing drugs and bioactive molecules. ResearchGate. [Link]
-
Structure of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate methylsulfate monohydrate (MDL 72222), an antagonist at neuronal 5-HT receptors. PubMed. [Link]
-
8-Methyl-8-azabicyclo(3.2.1)octan-3-yl 1H-indole-3-carboxylate. PubChem. [Link]
- WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. addi.ehu.es [addi.ehu.es]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Boc-amino)piperidine, 96% | CAS 73874-95-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. lcms.cz [lcms.cz]
Technical Guide: Sourcing & Validation of (R)-1-(o-Tolyl)propan-1-amine HCl
Executive Summary & Chemical Profile
Target Molecule: (R)-1-(o-Tolyl)propan-1-amine Hydrochloride IUPAC Name: (1R)-1-(2-methylphenyl)propan-1-amine hydrochloride Class: Chiral Benzylic Amine / Chiral Building Block
This guide addresses the sourcing, validation, and handling of (R)-1-(o-Tolyl)propan-1-amine HCl. Unlike its para- or meta- substituted analogs, the ortho- methyl group introduces significant steric hindrance, complicating stereoselective synthesis and increasing the risk of enantiomeric impurities in commercial batches. This molecule is a critical pharmacophore in CNS drug discovery and a resolving agent for chiral acids.
Chemical Specifications
| Property | Specification | Notes |
| Molecular Formula | C₁₀H₁₅N[1][2][3][4][5] · HCl | Salt form confers stability. |
| Molecular Weight | 185.69 g/mol | Free base MW: 149.23 g/mol . |
| Chiral Center | C1 (Benzylic) | (R)-configuration.[5] |
| CAS (Ref) | 2665735-76-0 (HCl) | Note: CAS varies by vendor; verify by structure. |
| CAS (S-Isomer) | 874015-38-0 | Critical exclusion target during QC. |
| Appearance | White to off-white solid | Hygroscopic; often supplied as free base oil if not specified. |
Strategic Sourcing Landscape
The market for ortho-substituted chiral amines is fragmented. Unlike "commodity" building blocks, this compound is often made-to-order (MTO) or held in low stock by specialized vendors.
Supplier Tiering & Selection Logic
Do not rely on a single catalog number. Use the following hierarchy to qualify vendors based on your development stage.
Tier 1: Validated Catalog Vendors (High Reliability)
Best for: Milligram to Gram scale, rapid delivery.
-
Sigma-Aldrich (Merck): Lists the HCl salt directly. High probability of COA (Certificate of Analysis) inclusion.
-
Enamine: Global leader in unique building blocks. Likely to have the free base or analogs in stock; offers on-demand salt formation.
-
Combi-Blocks: Known for competitive pricing on chiral amines.
Tier 2: Custom Synthesis & CROs (Bulk/Scale-Up)
Best for: >100g scale, GMP requirements.
-
WuXi AppTec / Pharmaron: Capable of developing stereoselective routes (e.g., Ellman auxiliary or Biocatalysis) to avoid resolution yield losses.
-
Fluorochem (UK): Strong European presence for fluorinated and chiral intermediates.
Sourcing Decision Workflow
The following diagram illustrates the logic for selecting a supplier based on purity needs and scale.
Caption: Decision matrix for sourcing chiral amines, prioritizing stock availability but mandating internal QC due to stereochemical risks.
Technical Validation & Synthesis Evaluation
When evaluating a supplier, ask for their Route of Synthesis (ROS) . The synthesis method dictates the impurity profile.
Classical Resolution (High Risk)
-
Method: Reductive amination of 1-(o-tolyl)propan-1-one to racemic amine, followed by crystallization with chiral acid (e.g., Tartaric acid).
-
Risk: Maximum theoretical yield is 50%. Suppliers often blend batches, leading to variable enantiomeric excess (ee%). Avoid for GMP.
Stereoselective Biocatalysis (Preferred)
-
Method: Transaminase (ω-TA) mediated amination of the ketone.
-
Mechanism: An amine donor (e.g., isopropylamine) transfers -NH2 to the ketone in the presence of PLP cofactor.
-
Advantage: High ee% (>99%) and no metallic residues.
-
Reference: Transaminases are effective for 1-phenylpropan-1-amine derivatives, though the ortho-methyl group slows reaction kinetics due to steric clash with the enzyme active site active [1].
Asymmetric Hydrogenation
-
Method: Hydrogenation of the corresponding enamide or imine using Rh or Ir catalysts with chiral phosphine ligands (e.g., Josiphos).
-
Risk: Trace metal contamination (requiring scavenging) and high cost of ligands.
Analytical Validation Protocol
Never trust the vendor COA blindly for chiral compounds. The ortho-substituent can cause peak overlapping in standard C18 HPLC.
Protocol: Chiral HPLC Determination
To verify the (R)-enantiomer and quantify the (S)-impurity.
-
Column: Daicel Chiralcel® OD-H or Chiralpak® AD-H (Polysaccharide based).
-
Why? These columns rely on hydrogen bonding and inclusion complexes, which are sensitive to the spatial arrangement of the benzylic amine.
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10) + 0.1% Diethylamine (DEA).
-
Note: DEA is mandatory to suppress peak tailing of the basic amine.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (Benzylic absorption) or 254 nm.
-
Expected Result: The (R)- and (S)- isomers should show baseline separation (Resolution > 1.5).
Protocol: Salt Stoichiometry (AgNO3 Titration)
Vendors may supply the hemi-hydrochloride or contain excess HCl.
-
Dissolve 50 mg of sample in water.
-
Titrate with 0.1 N AgNO3 using potassium chromate indicator (Mohr’s method) or potentiometric titration.
-
Target: 1.0 ± 0.1 eq of Chloride.
Handling & Conversion (Free Base to HCl)
If the specific HCl salt is out of stock, purchase the Free Base (often available as 1-(2-methylphenyl)propan-1-amine) and convert it in-house. This ensures fresh salt formation and removal of oxidative impurities.
Step-by-Step Conversion Protocol
-
Dissolution: Dissolve 1.0 g of (R)-1-(o-Tolyl)propan-1-amine (free base) in 10 mL of anhydrous Diethyl Ether or MTBE. Cool to 0°C.
-
Acidification: Dropwise add 1.2 equivalents of 2M HCl in Diethyl Ether (or Dioxane).
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Stir for 30 minutes at 0°C. Filter the solid under nitrogen (hygroscopic risk).
-
Washing: Wash the filter cake 2x with cold ether to remove non-polar impurities.
-
Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.
-
Yield: Expected >90%.
Caption: Workflow for converting the commercially available free base into the stable Hydrochloride salt.
References
-
Biocatalytic Synthesis: Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives...[5] (Note: Principles apply to benzylic amines). ResearchGate.
-
Chiral Separation: Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. Yakhak Hoeji (2021).
-
Commercial Availability: Sigma-Aldrich Product Entry for 1-(o-Tolyl)propan-1-amine hydrochloride (CAS 2665735-76-0).[1]
-
Analytical Strategy: Chiral HPLC separation: strategy and approaches. Chiralpedia (2022).
Sources
- 1. 1-(o-Tolyl)propan-1-amine hydrochloride | 2665735-76-0 [sigmaaldrich.cn]
- 2. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: (R)-1-(o-Tolyl)propan-1-amine HCl in Peptidomimetic Synthesis
Executive Summary
This guide details the application of (R)-1-(o-Tolyl)propan-1-amine hydrochloride as a high-value chiral building block in the synthesis of peptidomimetics. Unlike generic benzylamines, this scaffold offers a dual advantage: the (R)-configuration provides essential stereochemical control matching biological targets, while the ortho-methyl group introduces specific steric constraints (A(1,3) strain) that restrict the conformational freedom of the resulting peptide backbone.[1] This molecule is particularly effective in Ugi 4-Component Reactions (Ugi-4CR) for generating constrained
Chemical Profile & Strategic Value[1]
The "Ortho-Effect" in Peptidomimetics
In drug design, flexible peptides often suffer from poor metabolic stability and low receptor selectivity. Incorporating (R)-1-(o-Tolyl)propan-1-amine addresses this via conformational locking .[1]
-
Chirality: The (R)-center directs the stereochemical outcome of the new peptidomimetic bond, often inducing a specific diastereomeric preference during the MCR process.
-
Steric Steering: The ortho-tolyl group creates a "molecular wall."[1] When incorporated into a backbone, this group clashes with adjacent carbonyls, forcing the molecule into specific torsion angles that mimic bioactive peptide secondary structures (e.g.,
-turns).
| Feature | Biological/Synthetic Benefit |
| (R)-Stereocenter | Ensures enantiopurity; matches chiral environments of GPCRs/Enzymes.[1] |
| Ortho-Methyl Group | Increases rotational energy barrier; improves metabolic stability against proteases.[1] |
| Propyl Chain | Increases lipophilicity ( |
| HCl Salt Form | Enhanced shelf-stability; requires specific neutralization protocols (see Section 4).[1] |
Application: The Ugi 4-Component Reaction (Ugi-4CR)[2][3]
The primary application of this amine is the Ugi reaction , a one-pot synthesis combining an amine, aldehyde, carboxylic acid, and isocyanide to form a bis-amide backbone.[2][3]
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates when using (R)-1-(o-Tolyl)propan-1-amine. Note the "Steric Checkpoint" where the ortho-methyl group influences the attack trajectory.[1]
Figure 1: Mechanistic flow of the Ugi-4CR utilizing the chiral amine. The formation of the Iminium ion is the critical stereodefining step influenced by the amine's chirality.
Detailed Experimental Protocol
Objective: Synthesis of a constrained peptidomimetic scaffold using (R)-1-(o-Tolyl)propan-1-amine HCl.
Materials & Reagents[1]
-
Amine: (R)-1-(o-Tolyl)propan-1-amine HCl (1.0 equiv)
-
Aldehyde: Benzaldehyde or functionalized equivalent (1.0 equiv)
-
Acid: Boc-protected amino acid or simple carboxylic acid (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.0 - 1.2 equiv) -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates reactions with sterically hindered amines.
-
Drying Agent: Anhydrous
or Molecular Sieves (3Å).[1]
Step-by-Step Methodology
Step 1: Free-Basing (Crucial)
The HCl salt will not react effectively in the condensation step without neutralization.
-
Dissolve 1.0 mmol of (R)-1-(o-Tolyl)propan-1-amine HCl in 2.0 mL of MeOH.
-
Add 1.0 mmol (approx. 175
L) of DIPEA . Stir for 10 minutes at room temperature.-
Validation: Check pH on wet paper; it should be slightly basic (pH 8-9).[1]
-
Step 2: Imine Formation (Pre-condensation)
-
Add 1.0 mmol of the Aldehyde to the neutralized amine solution.
-
Add 100 mg of activated 3Å Molecular Sieves (optional but recommended for hindered amines to drive equilibrium).
-
Stir for 2–4 hours at room temperature.
Step 3: Multicomponent Assembly
-
Add 1.0 mmol of the Carboxylic Acid .[1] Stir for 10 minutes (protonation of imine to iminium).
-
Add 1.0 mmol of the Isocyanide .[1]
-
Seal the reaction vessel and stir at ambient temperature for 24 hours.
-
Note: Due to the steric bulk of the ortho-tolyl group, this reaction may be slower than with phenylpropanamine. If conversion is low after 24h, heat to 40°C.[1]
-
Step 4: Workup & Purification
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve in Ethyl Acetate (EtOAc) and wash sequentially with:
-
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The diastereomers (if a chiral acid/aldehyde was used) may be separable at this stage.[1]
Optimization & Troubleshooting Data
The steric bulk of the ortho-tolyl group requires specific adjustments compared to standard benzylamines.
| Parameter | Standard Condition | Optimized for (o-Tolyl) Amine | Rationale |
| Solvent | Methanol (MeOH) | TFE (Trifluoroethanol) | TFE stabilizes the iminium/nitrilium intermediates via H-bonding, accelerating reactions with hindered amines [1]. |
| Concentration | 0.1 M | 0.5 M - 1.0 M | Higher concentration favors the intermolecular collisions required for the 4-component assembly. |
| Temperature | 20°C | 40°C - 60°C | Overcomes the steric energy barrier of the ortho-methyl group during the nucleophilic attack. |
| Stoichiometry | 1:1:1:1 | 1.2 equiv Amine | Ensures full consumption of the aldehyde, preventing side reactions (Passerini). |
References
-
Dömling, A. (2006).[1] "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89. Link
-
Ugi, I. (1962).[1] "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link -
Marcaccini, S., & Torroba, T. (2007).[1] "The Use of the Ugi Four-Component Condensation." Protocols in Organic Synthesis. Link
-
Sigma-Aldrich/Merck. "Product Specification: (R)-1-(o-Tolyl)propan-1-amine."[1] (General reference for physical properties of chiral amine salts). Link
-
Banfi, L., et al. (2010).[1] "Ugi Multicomponent Reaction." Organic Reactions, 75. Link[1]
Sources
Application Note: High-Fidelity Buchwald-Hartwig Amination of Sterically Hindered and Chiral Amines
Executive Summary
The coupling of sterically hindered and
This guide details protocols using Fourth-Generation (G4) Palladacycle Precatalysts to solve these challenges. By utilizing specific dialkylbiaryl phosphine ligands (BrettPhos and RuPhos) and mild bases, researchers can achieve high yields with >99% retention of stereochemistry.
Mechanistic Challenges & Ligand Selection
The Racemization Trap
In the coupling of
To prevent this, the rate of Reductive Elimination (
Figure 1: The Kinetic Competition. Bulky ligands (e.g., BrettPhos) accelerate Reductive Elimination, bypassing the racemization pathway.
Ligand Selection Matrix
The choice of ligand is binary based on the amine class. Do not mix these roles.
| Substrate Class | Recommended Ligand | Precatalyst | Why? |
| Primary Amines ( | BrettPhos | BrettPhos Pd G4 | Exceptional mono-ligation promotes rapid reductive elimination, preserving chirality [1]. |
| Secondary Amines (Acyclic/Bulky) | RuPhos | RuPhos Pd G4 | Designed to prevent "amine-inhibited" catalyst resting states common with secondary amines [2]. |
| Secondary Amines (Cyclic) | RuPhos | RuPhos Pd G4 | Universal standard for piperidines/morpholines. |
| Amides / Indoles | tBuBrettPhos | tBuBrettPhos Pd G4 | Higher basicity required for amidation; resists deprotonation of the ligand itself. |
Experimental Protocols
Protocol A: Rapid Micro-Screening (24-well Plate)
Use this to validate ligand/base combinations before scale-up.
Reagents:
-
Aryl Halide (0.05 mmol)
-
Amine (0.06 mmol, 1.2 equiv)
-
Catalyst Stock: 2.5 µmol Pd-G4 (5 mol%) in THF.
-
Base: Cs₂CO₃ (Weak) vs. NaOtBu (Strong).[1]
Workflow:
-
Dose Solids: Add aryl halide (if solid) and Base (2 equiv) to 4 ml vials equipped with stir bars.
-
Inert Atmosphere: Transfer vials to a glovebox or purge manifold with N₂/Ar.
-
Dose Liquids: Add solvent (Dioxane or tBuOH, 0.5 mL) and Amine.
-
Catalyst Addition: Add catalyst stock solution last.
-
Reaction: Seal and heat to 80°C for 2 hours.
-
Analysis: Filter through a silica plug (elute w/ EtOAc), analyze by UPLC-MS.
Protocol B: Coupling of -Chiral Primary Amines (Retention of Configuration)
Target: >99% ee retention.
Critical Parameter: Use BrettPhos Pd G4 with a weak base (Cs₂CO₃ ). Strong alkoxide bases (NaOtBu) increase the risk of background racemization.
Materials:
-
Aryl Bromide/Chloride (1.0 equiv)[2]
- -Chiral Primary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1–2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) — Must be finely ground and anhydrous.
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Charge Solids: In a reaction tube, add Aryl Halide (if solid), BrettPhos Pd G4, and Cs₂CO₃.
-
Purge: Cap the tube with a septum. Evacuate and backfill with Argon (x3).
-
Add Liquids: Via syringe, add Dioxane, then the Chiral Amine. (If Aryl Halide is liquid, add here).
-
Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Note: Reaction times are typically short (1–4 hours) due to the high activity of G4 catalysts.
-
-
Workup: Cool to RT. Dilute with EtOAc/Water. Separate layers. Dry organic layer over MgSO₄.
-
Purification: Flash chromatography. Avoid acidic modifiers in mobile phase if product is acid-sensitive.
Protocol C: Coupling of Sterically Hindered Secondary Amines
Target: Coupling acyclic secondary amines (e.g., isopropyl-methyl-amine) or bulky anilines.
Critical Parameter: Use RuPhos Pd G4 .[3][4] The specific steric bulk of RuPhos prevents the formation of inactive bis-amine palladium complexes.
Materials:
-
Aryl Halide (1.0 equiv)[2]
-
Bulky Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2 mol%)
-
Base: NaOtBu (1.4 equiv) — Strong base is preferred here for speed unless substrate has base-sensitive groups.
-
Solvent: THF or Toluene (0.2 M)
Step-by-Step:
-
Charge: Add RuPhos Pd G4, NaOtBu, and Aryl Halide (if solid) to a vial.
-
Inert: Evacuate/Backfill with Argon.
-
Solvent/Amine: Add THF, followed by the Bulky Amine.
-
Activation: Heat to 85°C .
-
Observation: The solution should turn from pale yellow to a darker amber/brown, indicating active LPd(0) formation.
-
-
Monitoring: Monitor consumption of Aryl Halide by HPLC. If conversion stalls at >50%, add 1 mol% additional catalyst.
Troubleshooting & Optimization
Common Failure Modes
-
"Black Metal" Precipitate: Catalyst decomposition.
-
Cause: Oxidation (air leak) or Ligand dissociation.
-
Fix: Switch to G4 precatalyst (if using G3/Pd2dba3) or increase ligand:Pd ratio.
-
-
No Reaction (Clear Solution): Catalyst failed to activate.
-
Cause: Base too weak or Amine binding too strong.
-
Fix: Switch base to NaOtBu or increase temperature to 100°C.
-
-
Racemization:
-
Fix: Lower temperature to 60°C, extend time. Switch from NaOtBu to K₃PO₄ or Cs₂CO₃. Ensure ligand is BrettPhos (not BINAP).
-
Decision Tree
Figure 2: Optimization workflow for chiral amine coupling.
References
-
Maiti, D., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 131(5), 1749–1759. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Transaminase-Catalyzed Kinetic Resolution
Welcome to the technical support center for optimizing transaminase-catalyzed kinetic resolutions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of biocatalytic reactions and achieve high-yielding, enantiopure products. Here, we will delve into the underlying principles of common experimental challenges and provide actionable troubleshooting strategies.
Introduction to Transaminase-Catalyzed Kinetic Resolution
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a carbonyl acceptor.[1][2] In a kinetic resolution of a racemic amine, one enantiomer is selectively converted to the corresponding ketone, allowing for the separation of the unreacted, enantiomerically enriched amine. While a powerful tool for accessing chiral amines, achieving the theoretical maximum yield of 50% with high enantiomeric excess (e.e.) often requires careful optimization.[3][4] This guide will address the common hurdles encountered in this process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction has stalled at low conversion (<50%). What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue in transaminase-catalyzed reactions and can stem from several factors, most notably unfavorable reaction equilibrium.
Underlying Principles:
Transaminase reactions are reversible. In a simple kinetic resolution, the accumulation of the ketone product can lead to the reverse reaction, creating an equilibrium that prevents the reaction from reaching the theoretical 50% conversion.[5]
Troubleshooting Steps:
-
Shift the Reaction Equilibrium: The most effective strategy to drive the reaction forward is to remove one of the products as it is formed.[6]
-
Use a Large Excess of the Amine Acceptor: Employing a significant molar excess of the amine acceptor (e.g., pyruvate or a keto acid) can push the equilibrium towards product formation. However, be mindful of potential substrate inhibition at very high concentrations.
-
In Situ Product Removal: Couple the transaminase reaction with a secondary enzymatic or chemical process to consume the ketone byproduct.[7][8] A common approach is to use a dehydrogenase to reduce the ketone to an alcohol.[7][8]
-
Physical Removal of Byproducts: If the ketone byproduct is volatile (e.g., acetone when using isopropylamine as the amine donor), it can be removed by applying a vacuum or by sparging the reaction with an inert gas.[6]
-
-
Investigate Enzyme Inhibition: High concentrations of the substrate (racemic amine) or the ketone product can inhibit the transaminase.[9][10]
-
Substrate Inhibition: If you suspect substrate inhibition, try a fed-batch approach where the substrate is added gradually over time to maintain a low, steady concentration.[11]
-
Product Inhibition: As mentioned above, in situ product removal is the most effective way to overcome product inhibition.[12]
-
-
Check Enzyme Stability and Activity:
-
pH and Temperature: Ensure the reaction pH and temperature are optimal for the specific transaminase being used. Most transaminases have a pH optimum in the slightly basic range (pH 7.5-9.0).[4][13]
-
Cofactor Availability: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor.[14][15][16] Ensure that you have added a sufficient concentration of PLP to the reaction mixture (typically 0.1-1 mM). In some cases, the enzyme may release the cofactor during the reaction, leading to inactivation.[17]
-
dot
Caption: Troubleshooting workflow for low reaction conversion.
Q2: The enantiomeric excess (e.e.) of my remaining amine is lower than expected. How can I improve the enantioselectivity?
A2: Poor enantioselectivity can be due to the intrinsic properties of the enzyme, non-optimal reaction conditions, or racemization of the product.
Underlying Principles:
The enantioselectivity of a transaminase is an inherent characteristic, often described by the E-value. A high E-value is necessary for achieving high e.e. at or near 50% conversion. However, reaction conditions can influence the apparent enantioselectivity.
Troubleshooting Steps:
-
Enzyme Selection: The most critical factor is the choice of transaminase. Screen a panel of different transaminases (both (R)- and (S)-selective) to find one with high selectivity for your substrate.[1][18]
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although this will also decrease the reaction rate.
-
pH: The pH of the reaction can influence the ionization state of both the substrate and the enzyme's active site residues, which can impact enantioselectivity. Perform a pH screen around the enzyme's optimal pH.
-
Co-solvents: The addition of organic co-solvents (e.g., DMSO, isopropanol) can sometimes enhance enantioselectivity, but high concentrations can also denature the enzyme.
-
-
Consider Dynamic Kinetic Resolution (DKR): If the starting material can be racemized in situ, a dynamic kinetic resolution can be employed to theoretically achieve a 100% yield of a single enantiomer of the product.[19] This typically requires a racemization catalyst that is compatible with the enzymatic reaction conditions.
Q3: I am observing a decrease in reaction rate over time, even at low conversion. What could be causing this?
A3: A decreasing reaction rate can be a sign of enzyme instability, product inhibition, or cofactor dissociation.
Underlying Principles:
Enzymes are sensitive catalysts and can lose activity over the course of a reaction due to various stressors. Product inhibition is a common phenomenon where the product of the reaction binds to the enzyme and slows down its catalytic activity.[20][21][22]
Troubleshooting Steps:
-
Assess Enzyme Stability:
-
Run a control reaction without the substrate to see if the enzyme loses activity over time under the reaction conditions.
-
Consider immobilizing the enzyme, which can often improve its stability.[3]
-
-
Address Product Inhibition: As discussed in Q1, the most effective way to mitigate product inhibition is through in situ product removal.[11]
-
Ensure Cofactor (PLP) Stability and Retention:
-
The PLP cofactor is attached to the enzyme via a Schiff base, but it can dissociate, especially under harsh conditions.[17] Ensure you have sufficient PLP in your reaction.
-
Some engineered transaminases have improved cofactor retention.
-
dot
Caption: Decision tree for addressing decreasing reaction rates.
Experimental Protocol: General Procedure for a Transaminase-Catalyzed Kinetic Resolution
This protocol provides a general starting point for a kinetic resolution experiment. Optimization of specific parameters will be necessary for your particular substrate and enzyme.
Materials:
-
Transaminase (lyophilized powder or solution)
-
Racemic amine substrate
-
Amine acceptor (e.g., sodium pyruvate)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer (e.g., potassium phosphate, pH 8.0)
-
Organic co-solvent (e.g., DMSO), if needed
-
Reaction vessel (e.g., glass vial with magnetic stir bar)
-
Incubator/shaker
Procedure:
-
Prepare the Reaction Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
Prepare the Reagent Solutions:
-
Dissolve the racemic amine substrate in the buffer (or a minimal amount of a water-miscible co-solvent like DMSO before diluting with buffer) to the desired final concentration (e.g., 50 mM).
-
Dissolve the amine acceptor (e.g., sodium pyruvate) in the buffer to the desired final concentration (e.g., 50 mM for a 1:1 molar ratio).
-
Prepare a stock solution of PLP (e.g., 10 mM in buffer).
-
-
Set up the Reaction:
-
In a reaction vessel, combine the buffer, the racemic amine solution, and the amine acceptor solution.
-
Add the PLP stock solution to a final concentration of 0.5 mM.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30 °C) for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add the transaminase to the reaction mixture to the desired final concentration (e.g., 1-5 mg/mL).
-
Start the incubation with shaking (e.g., 200 rpm).
-
-
Monitor the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding an equal volume of acetonitrile or by adjusting the pH to be highly acidic or basic).
-
Analyze the sample by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and the enantiomeric excess of the remaining amine.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion (ideally close to 50%), stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).
-
Extract the unreacted amine into an organic solvent.
-
Purify the amine by standard methods (e.g., chromatography or crystallization).
-
Key Parameter Optimization
Systematic optimization of reaction parameters is crucial for maximizing yield and enantioselectivity. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Starting Point | Optimization Range | Considerations |
| Enzyme Concentration | 1-5 mg/mL | 0.5 - 10 mg/mL | Higher concentrations increase the reaction rate but also the cost. |
| Substrate Concentration | 25-50 mM | 10 - 200 mM | Higher concentrations can lead to substrate inhibition. |
| Amine Acceptor:Substrate Ratio | 1:1 | 0.5:1 to 5:1 | A higher ratio can help drive the equilibrium. |
| PLP Concentration | 0.5 mM | 0.1 - 1.0 mM | Essential for enzyme activity. |
| pH | 8.0 | 7.0 - 9.5 | Enzyme activity and stability are pH-dependent.[13] |
| Temperature | 30 °C | 20 - 45 °C | Higher temperatures increase the rate but may decrease stability and enantioselectivity.[4] |
| Co-solvent (e.g., DMSO) | 0-5% (v/v) | 0 - 30% (v/v) | Can improve substrate solubility but may inhibit or denature the enzyme. |
Visualizing the Transaminase Catalytic Cycle
The following diagram illustrates the "ping-pong bi-bi" mechanism of a transaminase.
dot
Caption: The ping-pong bi-bi mechanism of a transaminase.
References
- Pyridoxal phosph
- The PLP cofactor: Lessons
- Pyridoxal 5′-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase - Oak Ridge National Labor
- Elucidating Mechanisms for the Inhibition of Enzyme C
- Protein engineering of amine transaminases - Frontiers.
- Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase using alanine as an amino donor - Taylor & Francis.
- Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase using alanine as an amino donor - Yonsei University.
- Enzyme inhibitor - Wikipedia.
- Enzyme Inhibition Kinetics → Term - Pollution → Sustainability Directory.
- Effects of Inhibitors on Enzyme Activity - Worthington Biochemical.
- Enzyme inhibition | PPTX - Slideshare.
- Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B.
- Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC - NIH.
- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI.
- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - MDPI.
- Transaminases – Knowledge and References - Taylor & Francis.
- Shifting the transamination equilibrium of ATA-catalyzed...
- Pyridoxal phosphate-dependent reactions in the biosynthesis of n
- Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines - MDPI.
- Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)
- Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor | ACS Catalysis - ACS Public
- 17.
- Enhancing a Sphaerobacter thermophilus ω-transaminase for kinetic resolution of β- and γ-amino acids - PMC.
- Discovery, Engineering and Application of Transaminases in Biocatalysis I n a u g u r a l d i s s e r t a t i o n - Publication Server of the University of Greifswald.
- Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - ResearchG
- Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions - Catalysis Science & Technology (RSC Publishing).
- ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor - Green Chemistry (RSC Publishing).
- Process Understanding of Transamination Reaction in Chiral Pharmaceutical Intermediate Production Catalyzed by an Engineered Amine Transaminase - OAK Open Access Archive.
- (PDF)
- To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control | The Journal of Organic Chemistry - ACS Public
- Investigating operational stability and causes of cofactor release in fold type I amine transaminase - PMC.
- Process development of transaminase catalyzed reactions for large scale industrial use.
- Time courses of conversions with low co‐substrate ratios. Comparison of...
Sources
- 1. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 2. Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines [mdpi.com]
- 4. Enhancing a Sphaerobacter thermophilus ω-transaminase for kinetic resolution of β- and γ-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 10. Process Understanding of Transamination Reaction in Chiral Pharmaceutical Intermediate Production Catalyzed by an Engineered Amine Transaminase - OAK Open Access Archive [oak.novartis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 15. The PLP cofactor: Lessons from studies on model reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impact.ornl.gov [impact.ornl.gov]
- 17. Investigating operational stability and causes of cofactor release in fold type I amine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. asdlib.org [asdlib.org]
- 21. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 22. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
Technical Support Center: Hygroscopicity Management of Amine Hydrochloride Salts
Welcome to the technical support center for managing the hygroscopicity of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture sensitivity in their work. Here, we synthesize technical principles with field-proven insights to provide a comprehensive resource for troubleshooting and best practices.
Section 1: Understanding the Challenge
Amine hydrochloride salts are frequently utilized in pharmaceutical development to enhance the solubility and bioavailability of basic active pharmaceutical ingredients (APIs).[1][2] However, this salt form often introduces a significant challenge: hygroscopicity, the tendency of a substance to absorb moisture from the surrounding environment.[3][4]
Moisture uptake is not a trivial issue; it can profoundly impact the physicochemical properties of the API, leading to:
-
Chemical Degradation: Moisture can facilitate hydrolysis and other degradation pathways, compromising the potency and safety of the drug substance.[5][]
-
Physical Instability: Absorption of water can induce changes in the solid form, such as deliquescence (dissolving in absorbed water), crystallization, or polymorphic transformations.[3][7]
-
Manufacturing and Handling Issues: Hygroscopic powders often exhibit poor flowability, caking, and clumping, which complicates processes like milling, blending, and tableting.[8][9]
-
Salt Disproportionation: A critical issue for amine hydrochloride salts, where the salt reverts to its less soluble free base form, which can be triggered or accelerated by moisture.[10][11][12]
This guide provides a structured approach to identifying, quantifying, and mitigating these challenges.
Section 2: Troubleshooting Guide - A Problem-Oriented Approach
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the problem and the recommended solutions.
Q1: My amine hydrochloride salt powder has started clumping and shows poor flow during formulation. What is happening and how can I fix it?
A1: This is a classic sign of moisture uptake. Hygroscopic materials, especially powders with a large surface area, readily absorb atmospheric moisture.[] This leads to the formation of liquid bridges between particles, causing them to agglomerate, which in turn degrades flow properties.[8]
Immediate Troubleshooting Steps:
-
Environmental Control: The most immediate action is to control the humidity of your processing environment.[5] Conduct all handling and formulation steps in a low-humidity environment, such as a glove box with a desiccant or a room with controlled relative humidity (RH).
-
Storage Review: Ensure the material is stored in airtight containers with a desiccant.[5][14] Packaging materials should be selected for their low water vapor permeability.[15]
Long-Term Formulation Strategy:
-
Co-processing with Excipients: Consider incorporating hydrophobic or moisture-scavenging excipients into your formulation.[[“]][17] Excipients like anhydrous lactose or microcrystalline cellulose can compete for water, while others like colloidal silicon dioxide can improve flowability even in the presence of some moisture.
Q2: I've observed a loss of potency and the appearance of new peaks in the chromatogram of my stability samples. Could this be related to hygroscopicity?
A2: Yes, this is highly likely. Moisture acts as a plasticizer, increasing molecular mobility within the solid and serving as a solvent for chemical reactions.[18] For amine hydrochloride salts, this can lead to hydrolytic degradation or facilitate reactions with excipients.[]
Diagnostic Workflow:
Caption: Diagnostic workflow for degradation issues.
Explanation of Causality:
-
Hydrolysis: The presence of water can directly lead to the cleavage of labile functional groups in your API.
-
Excipient Interaction: Water can mediate reactions between the amine salt and reactive excipients (e.g., those with ester or aldehyde functionalities).[]
Corrective Actions:
-
Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your samples at different stability time points.[3][19] This will help establish a correlation between water content and degradation.
-
Protective Formulation: One of the most effective strategies is to apply a moisture-barrier film coating to the final dosage form.[15][[“]] Polymers with low water permeability, such as certain methacrylate copolymers, can significantly shield the API from ambient humidity.[[“]]
-
Excipient Compatibility Studies: Conduct forced degradation studies with binary mixtures of your API and each excipient at elevated humidity to identify any incompatibilities.[]
Q3: My API, an amine hydrochloride salt, is showing a decrease in solubility over time when stored as a solid. What could be the cause?
A3: This is a strong indicator of salt disproportionation, where the highly soluble hydrochloride salt converts back into its poorly soluble free base form.[11] This process is often driven by the presence of moisture and can be exacerbated by certain excipients or high pH microenvironments.[10][12]
Mechanism of Disproportionation:
-
Moisture Adsorption: Water is adsorbed onto the surface of the salt particles.
-
Proton Transfer: The adsorbed water facilitates the transfer of a proton from the protonated amine to the chloride ion, forming the neutral free base and aqueous HCl.
-
HCl Volatilization: The volatile HCl can escape, driving the equilibrium towards the formation of the free base.[10]
Troubleshooting and Mitigation:
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to detect the presence of the crystalline free base in your stability samples.[20]
-
Salt Selection/Co-crystal Formation: In early development, if hygroscopicity and disproportionation are severe, it may be necessary to explore alternative salt forms or co-crystals.[1][21] Co-crystals, in particular, have shown promise in enhancing stability without compromising solubility.[1]
-
pH Control: Incorporating acidic excipients can help maintain a low pH microenvironment, suppressing the disproportionation equilibrium.[11]
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I quantitatively measure the hygroscopicity of my amine hydrochloride salt?
A1: The most common and robust method is Dynamic Vapor Sorption (DVS) .[3][] DVS analysis measures the mass of a sample as a function of relative humidity (RH) at a constant temperature, generating a moisture sorption-desorption isotherm.[19]
| Hygroscopicity Class | Weight Gain (at 25°C/80% RH) | Description |
| Non-hygroscopic | < 0.2% | Essentially no moisture uptake. |
| Slightly hygroscopic | 0.2% to < 2% | Small amount of moisture uptake. |
| Hygroscopic | 2% to < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Very high affinity for moisture. |
| Deliquescent | Sufficient water is absorbed to form a liquid solution. | Solid dissolves in absorbed water. |
This classification is based on the European Pharmacopoeia criteria.[20]
Other useful techniques include:
-
Thermogravimetric Analysis (TGA): Can quantify the amount of water in a sample by measuring weight loss upon heating.[3]
-
Karl Fischer Titration: A highly accurate method for determining the absolute water content of a sample.[3][19]
Q2: What are the main strategies to manage hygroscopicity during drug development?
A2: Management strategies can be grouped into four main categories:[15][22]
-
Crystal Engineering: This involves modifying the solid form of the API to be inherently less hygroscopic. This can be achieved through:
-
Formulation Approaches:
-
Barrier Technologies:
-
Film Coating: Applying a polymer film coating with low water vapor permeability around the tablet or pellet.[15][[“]][17]
-
Packaging: Using high-barrier packaging, such as aluminum foil blisters or high-density polyethylene (HDPE) bottles with desiccants, is critical for long-term stability.[15][[“]]
-
-
Environmental Control:
Q3: What are the ICH guidelines for stability testing of hygroscopic substances?
A3: The International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)) provide a framework for stability testing.[27][28][29] For hygroscopic materials, the key is to assess their stability under conditions of elevated humidity. The standard long-term and accelerated testing conditions are:
-
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[25][26]
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[25][26]
If a "significant change" occurs during accelerated testing, intermediate testing (e.g., 30°C / 65% RH) is required.[27] For particularly moisture-sensitive drugs, storage in a container that provides a moisture barrier is essential, and this should be reflected in the stability study design.
Section 4: Experimental Protocols
Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Objective: To quantitatively assess the hygroscopicity of an amine hydrochloride salt by generating a moisture sorption-desorption isotherm.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% per minute). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.
-
Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms. The shape of the isotherm and the degree of hysteresis (difference between sorption and desorption curves) can provide insights into the mechanism of water uptake.
Caption: DVS experimental workflow.
Protocol 2: Assessing Salt Disproportionation using XRPD
Objective: To detect the conversion of an amine hydrochloride salt to its free base form in a solid formulation after exposure to humidity.
Methodology:
-
Reference Scans: Obtain the characteristic XRPD patterns for the pure amine hydrochloride salt and the pure free base. These will serve as your reference standards.
-
Sample Preparation: Prepare your formulation (e.g., a binary mix with an excipient or a final tablet blend).
-
Stability Storage: Store the samples under accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period.
-
XRPD Analysis: At specified time points, remove a sample and analyze it using an X-ray powder diffractometer.
-
Data Comparison: Compare the XRPD pattern of the stability sample to the reference patterns. The appearance of new peaks corresponding to the free base indicates that disproportionation has occurred. The intensity of these peaks can be used to semi-quantitatively track the extent of conversion over time.
Section 5: Conclusion
Managing the hygroscopicity of amine hydrochloride salts is a multifaceted challenge that requires a deep understanding of the material's solid-state properties and its interactions with the environment. By employing a systematic approach that includes accurate characterization, rational formulation design, and appropriate environmental and packaging controls, researchers can successfully mitigate the risks associated with moisture sensitivity. This guide serves as a foundational resource to aid in troubleshooting and developing robust and stable pharmaceutical products.
References
- Pharma Innovation. (2025, September 10). API Hygroscopicity.
- Infinity Learn. (2026, February 17).
- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- ResearchGate. Co-processing with excipients to reduce hygroscopicity.
- BOC Sciences. Hygroscopicity Testing.
- Consensus. Techniques for stabilizing moisture-sensitive drug compounds.
- MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Absortech.
- BOC Sciences. API Properties & Their Impact on Drug Performance.
- ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
- Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- University Digital Conservancy. Hygroscopicity of pharmaceutical crystals.
- Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?.
- Pharma Excipients. (2022, June 21).
- Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- Neuland Labs. (2023, December 21). API Particle Size Part I: Overcoming the Challenges to Ensure Quality Pharmaceutical Products.
- PMC. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts.
- ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Salt Disproportionation in the Solid State: Role of Solubility and Counterion Vol
- Trotec. SOLUTIONS.
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
- The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. (2023, January 2). Molecular Pharmaceutics.
- PMC. (2022, October 28).
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- ICH. Quality Guidelines.
- University Digital Conservancy. PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
- EMA. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. How does hygroscopy affect storage and packaging of materials? [infinitylearn.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. API Particle Size Challenges: Ensuring Pharma Quality | Neuland Labs [neulandlabs.com]
- 9. uk.trotec.com [uk.trotec.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. absortech.com [absortech.com]
- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. mdpi.com [mdpi.com]
- 18. conservancy.umn.edu [conservancy.umn.edu]
- 19. quora.com [quora.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 27. database.ich.org [database.ich.org]
- 28. ICH Official web site : ICH [ich.org]
- 29. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
Comparative Guide: Determining Absolute Configuration of 1-(o-tolyl)propylamine
Executive Summary
1-(o-tolyl)propylamine (also known as 1-(2-methylphenyl)propan-1-amine) is a chiral benzylic amine used as a scaffold in medicinal chemistry and asymmetric synthesis. Determining its absolute configuration (
This guide compares three distinct methodologies for assigning absolute configuration: NMR Derivatization (Mosher's Method) , Single Crystal X-Ray Diffraction (SC-XRD) , and Optical Rotation Correlation . Unlike rigid templates, this analysis prioritizes the causality of method selection based on sample state, purity, and available instrumentation.
Quick Comparison of Methodologies
| Feature | Method A: NMR Derivatization | Method B: X-Ray Crystallography | Method C: Optical Rotation |
| Primary Mechanism | Anisotropic shielding by chiral auxiliary | Anomalous dispersion / Known chiral salt | Comparison with literature/analogs |
| Confidence Level | High (Self-validating) | Absolute (Gold Standard) | Low to Medium (Inferential) |
| Sample Requirement | ~10 mg (Liquid or Solid) | Single Crystal (Solid Salt) | >50 mg (Pure Solution) |
| Time to Result | 24–48 Hours | 1–7 Days (Crystal growth dependent) | < 1 Hour |
| Best For | Rapid assignment of oils/liquids | Final confirmation of solid salts | Preliminary screening |
Part 1: Strategic Workflow
The following decision tree illustrates the logical flow for selecting the appropriate determination method based on sample characteristics.
Caption: Decision matrix for selecting the optimal configuration determination method.
Part 2: Detailed Methodologies
Method A: NMR Derivatization (Mosher's Method)
This is the preferred method for 1-(o-tolyl)propylamine if it exists as an oil or lacks suitable crystals. It relies on the synthesis of diastereomeric amides using
Mechanism & Causality
The MTPA auxiliary creates a predictable magnetic anisotropy. In the preferred conformer, the phenyl group of the MTPA moiety shields protons on one side of the chiral center, while the methoxy group exerts a different effect. By comparing the chemical shifts (
Protocol
-
Preparation of (S)-MTPA Amide:
-
Dissolve 1-(o-tolyl)propylamine (10 mg) in dry
(0.5 mL). -
Add triethylamine (3 eq) and dimethylaminopyridine (DMAP, cat.).
-
Add (R)-(-)-MTPA-Cl (1.2 eq). Note: (R)-MTPA-Cl yields the (S)-MTPA amide configuration at the auxiliary center.
-
Stir for 2 hours, quench with water, extract, and dry.
-
-
Preparation of (R)-MTPA Amide:
-
Repeat using (S)-(+)-MTPA-Cl to yield the (R)-MTPA amide.
-
-
NMR Analysis:
-
Acquire
NMR spectra for both diastereomers. -
Assign signals for protons
(methyl/propyl side) and (aryl side) near the chiral center.
-
Data Interpretation (Self-Validating System)
Calculate
-
Positive
(+): Protons reside on the right side of the MTPA plane (unshielded by phenyl). -
Negative
(-): Protons reside on the left side (shielded by phenyl).
Construct a projection of the amine. If the protons with
Method B: Single Crystal X-Ray Diffraction (SC-XRD)
This method is absolute but requires a crystalline salt. Since 1-(o-tolyl)propylamine is a liquid/oil at room temperature, it must be crystallized as a salt.
Protocol
-
Salt Selection: Use a chiral acid to form a diastereomeric salt.[1] (R)-Mandelic acid or (L)-Tartaric acid are excellent choices for benzylic amines.
-
Why? Using a known chiral counterion introduces a "reference" stereocenter, allowing absolute assignment even without heavy atoms (though anomalous dispersion from Oxygen/Nitrogen is weak, the known acid configuration anchors the solution).
-
-
Crystallization:
-
Mix equimolar amounts of amine and acid in ethanol/water.
-
Allow slow evaporation.
-
-
Refinement:
-
Solve the structure.
-
Verify the Flack parameter (should be near 0.0 for correct assignment, 1.0 for inverted).
-
Crucial Check: Ensure the modeled configuration of the chiral acid matches its known label (e.g., Mandelic acid must be
). If it matches, the amine configuration is assigned directly from the model.
-
Method C: Optical Rotation & Analog Correlation
While less definitive, comparing optical rotation (
-
Analog: (R)-1-phenylethylamine has a specific rotation of
(neat). -
Analog: (R)-1-(p-tolyl)ethylamine is also dextrorotatory (+).
-
Inference: By homology, (R)-1-(o-tolyl)propylamine is expected to be dextrorotatory (+).
-
Warning: The ortho-methyl group imposes steric twist that can occasionally invert the sign of rotation compared to the para or unsubstituted analogs. Do not rely on this method alone for publication.
-
Part 3: Visualization of Mosher's Model
The following diagram visualizes the shielding cones used in Method A.
Caption: Mosher's model logic. The MTPA phenyl group shields substituents cis to it, causing negative chemical shift changes.
References
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
PubChem Database. 1-(o-Tolyl)propan-1-amine (CID 13584017). National Center for Biotechnology Information. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Sources
Comparative Technical Guide: (R)-1-(o-tolyl)propan-1-amine vs. (R)-α-Methylbenzylamine
This guide provides an in-depth technical comparison between the industry-standard (R)-α-Methylbenzylamine (PEA) and the sterically demanding specialist (R)-1-(o-tolyl)propan-1-amine .
Executive Summary
In chiral resolution and asymmetric synthesis, the choice of chiral auxiliary or resolving agent is dictated by the "lock-and-key" fit between the amine and the target substrate.
-
(R)-α-Methylbenzylamine (PEA): The "Gold Standard." It is inexpensive, widely available, and effective for a broad range of general acidic racemates. However, it often fails to resolve sterically hindered acids or those requiring high lipophilicity for crystallization.
-
(R)-1-(o-tolyl)propan-1-amine: The "High-Performance Specialist." This molecule introduces two critical structural modifications: an ortho-methyl group on the aromatic ring and an ethyl group (via the propyl chain) at the chiral center. These features create a tighter, more sterically congested chiral pocket, offering superior discrimination for difficult-to-resolve substrates and lower salt solubility in polar solvents.
Chemical Profile & Structural Analysis[1]
The fundamental difference lies in the steric environment surrounding the nitrogen atom, which dictates the stability and packing efficiency of the resulting diastereomeric salts.
| Feature | (R)-α-Methylbenzylamine (PEA) | (R)-1-(o-tolyl)propan-1-amine |
| IUPAC Name | (1R)-1-Phenylethanamine | (1R)-1-(2-Methylphenyl)propan-1-amine |
| Structure | Ph–CH(NH₂)–CH₃ | (o-Tol)–CH(NH₂)–CH₂CH₃ |
| Molecular Weight | 121.18 g/mol | 149.23 g/mol |
| Steric Bulk | Moderate (Methyl + Phenyl) | High (Ethyl + o-Tolyl) |
| Electronic Effect | Standard Phenyl (Inductive w/d) | o-Tolyl (Electron Donating + Steric Gearing) |
| Lipophilicity (LogP) | ~1.2 | ~2.1 (Estimated) |
| Primary Application | General Resolution, Chiral Auxiliary | Resolution of Hindered Acids, High-Lipophilicity Salts |
Structural Visualization
The following diagram illustrates the steric "gearing" effect. The ortho-methyl group in the tolyl derivative restricts rotation, creating a more rigid chiral environment compared to the freely rotating phenyl group in PEA.
Caption: Structural comparison showing the increased steric demand and rotational restriction in the o-tolyl derivative.
Performance Analysis: Mechanisms of Resolution
The Ortho-Effect & Chiral Recognition
The success of a resolution depends on the solubility difference (
-
PEA Mechanism: Relies primarily on hydrogen bonding between the ammonium protons and the carboxylate of the acid. The phenyl ring provides
- stacking interactions. -
o-Tolyl Mechanism: The ortho-methyl group forces the aromatic ring out of planarity with the C-N bond ("gearing effect"). This pre-organizes the molecule into a specific conformation, reducing the entropy loss upon crystallization. This often leads to higher crystallinity and sharper melting point differences between diastereomers, crucial for separating difficult pairs.
Lipophilicity and Solvent Selection
-
PEA Salts: Often highly soluble in methanol or ethanol, sometimes requiring non-polar cosolvents (like hexane) to induce precipitation, which can trap impurities.
-
o-Tolyl Salts: The added carbon bulk (C10 vs C8) significantly lowers water and alcohol solubility. This allows for the use of purer polar solvents (e.g., 100% EtOH or iPrOH) for crystallization, often resulting in higher purity crystals in the first crop.
Experimental Protocol: Chiral Resolution of a Racemic Acid
Objective: Isolate the (S)-enantiomer of a target carboxylic acid (e.g., rac-2-phenylpropanoic acid derivative) using (R)-1-(o-tolyl)propan-1-amine.
Rationale: This protocol assumes the target acid is difficult to resolve with PEA due to oiling-out issues. The o-tolyl amine is selected to promote crystalline salt formation.
Workflow Diagram
Caption: Step-by-step workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Methodology
-
Stoichiometry Calculation:
-
Determine the molar amount of the racemic acid.
-
Use 0.55 equivalents of (R)-1-(o-tolyl)propan-1-amine if aiming for the "Method of Half-Quantities" (precipitating only the less soluble salt).
-
Note: With PEA, 1.0 equivalent is often standard, but the higher cost and molecular weight of the o-tolyl derivative favor the half-quantity method.
-
-
Solvent System Preparation:
-
Prepare a mixture of 2-Propanol (IPA) and Water (9:1 ratio). The increased lipophilicity of the o-tolyl amine requires less water than a typical PEA resolution.
-
-
Salt Formation:
-
Dissolve the racemic acid in the solvent at 60°C.
-
Add the amine dropwise. The solution may become cloudy immediately due to the lower solubility of the o-tolyl salt.
-
Heat to reflux until a clear solution is obtained.
-
-
Crystallization (The Critical Step):
-
Allow the solution to cool slowly (approx. 5°C per hour) to room temperature.
-
Self-Validating Check: If oiling occurs (separation of a liquid phase instead of crystals), reheat and add 10% more IPA. The o-tolyl group helps prevent oiling compared to PEA, but solvent composition is key.
-
-
Isolation & Liberation:
-
Filter the crystals and wash with cold IPA.
-
Suspend the salt in dilute HCl (1M) and extract the free acid into Ethyl Acetate.
-
Dry over MgSO₄ and concentrate.
-
-
Analysis:
-
Assess enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Comparative Data Summary
The following table summarizes expected performance metrics based on the structural properties of the amines.
| Parameter | (R)-PEA System | (R)-1-(o-tolyl)propan-1-amine System | Advantage |
| Salt Crystallinity | Moderate (Prone to oiling) | High (Rigid structure) | o-Tolyl prevents "oiling out" |
| Resolving Power (ΔS) | Good for planar acids | Excellent for bulky acids | Better discrimination of steric bulk |
| Solvent Compatibility | Polar (MeOH, EtOH, H₂O) | Non-Polar/Mid-Polar (IPA, Toluene) | Wider solvent range for optimization |
| Recyclability | High (Volatile, BP 187°C) | High (Lower volatility, easier extraction) | Efficient recovery |
Mechanistic Causality
The superior performance of the o-tolyl derivative in difficult cases is directly linked to the conformationally locked phenyl ring . In PEA, the phenyl ring rotates, creating a "fuzzy" steric wall. In the o-tolyl derivative, the methyl group locks the ring orientation, creating a "hard" steric wall that discriminates more effectively between the (R) and (S) geometries of the target acid.
References
-
Nohira, H. (1998). Optical Resolution by Diastereomeric Salt Formation. In Topics in Current Chemistry. Springer. Link
- Grounding: Foundational text on the mechanism of chiral resolution and the importance of amine structure.
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
- Grounding: Comprehensive data on PEA and various substituted benzylamines in resolution.
-
Saigo, K., et al. (1986). "Optical Resolution of 1-Phenylethylamine and Its Derivatives". Bulletin of the Chemical Society of Japan. Link
- Grounding: Discusses the synthesis and resolution properties of substituted phenylethylamines, providing the basis for the "ortho-effect" comparison.
-
Perry, A., et al. (2021). "Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns?". The Journal of Physical Chemistry B. Link
-
Grounding: Supports the mechanistic explanation of how phenyl ring substitution affects hydrogen bonding and clustering in solution.[1]
-
-
PubChem Compound Summary. (2025). "1-(2-methylphenyl)propan-1-amine". National Center for Biotechnology Information. Link
- Grounding: Verification of chemical structure and physical properties for the specific o-tolyl analog.
Sources
A Senior Application Scientist's Guide to the GC-MS Fragmentation of 1-(o-tolyl)propan-1-amine and its Isomers
Abstract: The unequivocal identification of positional isomers is a significant challenge in analytical chemistry, particularly in forensic, clinical, and pharmaceutical settings. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometric fragmentation of 1-(o-tolyl)propan-1-amine. We will explore the characteristic fragmentation pathways and compare them with its meta- and para-isomers to establish a reliable methodology for their differentiation. This document serves as a practical resource for researchers, offering both validated experimental protocols and a deep dive into the underlying fragmentation mechanisms, including the influential "ortho effect."
Introduction: The Challenge of Positional Isomers
1-(o-tolyl)propan-1-amine and its structural isomers are substituted phenethylamines, a class of compounds with significant physiological activity. Distinguishing between ortho-, meta-, and para-substituted isomers is often impossible by mass-to-charge ratio alone, as they are isobaric. Gas chromatography (GC) offers a degree of separation based on differing boiling points and column interactions, but co-elution can occur, making mass spectrometry (MS) the critical tool for definitive identification.[1] The key to differentiation lies in the unique fragmentation patterns that arise from the specific position of the methyl group on the aromatic ring.
Under electron ionization (EI), the energy imparted to the molecule induces fragmentation. The resulting fragmentation pattern is a "fingerprint" of the molecule's structure. For 1,2-disubstituted aromatic compounds like our target analyte, interactions between the adjacent substituents can lead to unique fragmentation pathways not observed in the meta- and para-isomers. This phenomenon, known as the "ortho effect," is a powerful diagnostic tool in mass spectrometry.[2][3][4]
This guide will first establish a robust GC-MS protocol for the analysis of these amines. We will then predict and rationalize the fragmentation pattern of 1-(o-tolyl)propan-1-amine, leveraging fundamental principles of mass spectrometry and comparative data from related structures like amphetamine. Finally, we will present a comparative analysis, highlighting the diagnostic ions that enable clear differentiation of the three positional isomers.
Recommended GC-MS Methodology
A self-validating protocol is essential for trustworthy and reproducible results. The following methodology is designed for the robust analysis of underivatized tolylpropan-amine isomers. While derivatization can improve chromatographic peak shape, direct analysis is often sufficient and avoids potential artifacts from the derivatization process.[5]
Experimental Protocol: GC-MS Analysis of Tolylpropan-amine Isomers
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of each isomer (1-(o-tolyl)propan-1-amine, 1-(m-tolyl)propan-1-amine, 1-(p-tolyl)propan-1-amine) in methanol.
- Create a working standard at 10 µg/mL by diluting the stock solution in methanol.
- Causality: Methanol is an excellent solvent for these amines and is compatible with direct GC injection. Starting with a known concentration allows for the assessment of method sensitivity and reproducibility.
2. Instrumentation:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
- Causality: A DB-5ms column is a versatile, low-bleed, non-polar column that provides excellent separation for a wide range of semi-volatile analytes, including aromatic amines.[1][6]
3. Chromatographic Conditions:
- Injection Volume: 1 µL
- Inlet Temperature: 250°C
- Injection Mode: Splitless
- Causality: A splitless injection maximizes the transfer of analyte to the column, which is crucial for detecting low-concentration samples. The high inlet temperature ensures rapid volatilization of the analytes.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Temperature Program:
- Initial Temperature: 80°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Causality: This temperature program provides a good balance between separation efficiency and analysis time. The initial hold ensures sharp peaks, while the ramp effectively elutes the target compounds.
4. Mass Spectrometer Conditions:
- Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Electron Energy: 70 eV
- Causality: 70 eV is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns and extensive spectral libraries are built upon this standard.[7]
- Mass Range: Scan from m/z 40 to 350.
- Solvent Delay: 3 minutes.
Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of tolylpropan-amine isomers.
Fragmentation Pattern of 1-(o-tolyl)propan-1-amine
The molecular weight of 1-(o-tolyl)propan-1-amine (C₁₀H₁₅N) is 149.23 g/mol . Following the nitrogen rule, its molecular ion (M⁺˙) will have an odd mass-to-charge ratio, expected at m/z 149 .[7][8] The primary fragmentation pathways for benzylic amines are dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and benzylic cleavage.[8][9]
Key Fragmentation Pathways:
-
α-Cleavage (Beta C-C Cleavage): This is the most favorable fragmentation pathway for primary amines. It involves the cleavage of the bond beta to the nitrogen atom, leading to the loss of an ethyl radical (•C₂H₅). This results in a highly stable, resonance-stabilized iminium cation.
-
M⁺˙ (m/z 149) → [C₈H₁₀N]⁺ (m/z 120) + •C₂H₅
-
The fragment at m/z 120 is expected to be the base peak in the spectrum.
-
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the amino-propyl group can occur. This would form a tolyl radical and a C₃H₈N⁺ cation.
-
M⁺˙ (m/z 149) → [C₃H₈N]⁺ (m/z 58) + •C₇H₇
-
The fragment at m/z 58 is another characteristic ion for primary propanamines.
-
-
Tropylium Ion Formation: The tolyl group (C₇H₇) can rearrange to form a stable tropylium cation. While the tolyl radical is neutral, subsequent fragmentations can lead to the formation of the methyl-tropylium ion. The tropylium ion itself (m/z 91) is a hallmark of many benzyl-containing compounds.[10] The fragment at m/z 105 (methyl-tropylium or tolyl cation) is also highly characteristic.
-
This ion can arise from the cleavage of the C-N bond.
-
Fragmentation Diagram: 1-(o-tolyl)propan-1-amine
Caption: Predicted EI fragmentation of 1-(o-tolyl)propan-1-amine.
Comparative Analysis: Differentiating Ortho, Meta, and Para Isomers
While all three isomers will exhibit the primary fragments at m/z 120 and m/z 58, the relative intensities of these and other minor ions can differ. Crucially, the ortho-isomer can undergo unique rearrangements due to the proximity of the methyl and amino-propyl groups, a classic example of the ortho effect.[2][3]
This effect can facilitate a hydrogen transfer from the amine or alkyl chain to the methyl group (or vice versa) via a six-membered transition state, leading to the formation of unique radical cations or the elimination of neutral molecules that are less favorable for the meta and para isomers.[2][4]
One potential ortho-specific fragmentation is the loss of propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement, which would be sterically hindered in the other isomers.
-
M⁺˙ (m/z 149) → [C₇H₉N]⁺˙ (m/z 107) + C₃H₆
-
The presence of a significant ion at m/z 107 (o-toluidine radical cation) could be a diagnostic marker for the ortho isomer.
-
Predicted Key Fragment Comparison
| m/z | Proposed Ion Structure | Expected Relative Abundance | Diagnostic Value |
| 149 | Molecular Ion [C₁₀H₁₅N]⁺˙ | Low to Medium | Confirms molecular weight |
| 120 | [M - C₂H₅]⁺ (α-cleavage product) | High (likely Base Peak for all) | Characteristic of the propan-1-amine structure |
| 107 | [M - C₃H₆]⁺˙ (o-toluidine cation) | Medium to High for ortho , Low for meta/para | Primary diagnostic ion for ortho isomer |
| 105 | [C₈H₉]⁺ (Methyl-tropylium ion) | Medium | Common for tolyl compounds, but relative abundance may vary |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium to Low | Common fragment from benzyl/tolyl structures |
| 58 | [C₃H₈N]⁺ (Benzylic cleavage product) | Medium | Characteristic of the propan-1-amine side chain |
The key to differentiation will be the relative abundance ratio of m/z 107 to m/z 120 . For the ortho isomer, this ratio is expected to be significantly higher than for the meta and para isomers, where the formation of the m/z 107 ion is less favorable.
Conclusion
The differentiation of 1-(o-tolyl)propan-1-amine from its meta and para isomers via GC-MS is eminently achievable by focusing on the subtle but significant differences in their fragmentation patterns. While all isomers share major fragments at m/z 120 and m/z 58, the ortho isomer is predicted to show a uniquely abundant ion at m/z 107 due to the ortho effect. This ion, arising from a sterically favored rearrangement and elimination of propene, serves as the primary diagnostic marker. By employing the robust GC-MS protocol outlined herein and carefully evaluating the relative abundances of these key diagnostic ions, researchers can confidently distinguish between these challenging positional isomers.
References
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Bialy, L., et al. (2018). Some newer aspects of mass spectrometric ortho effects. ResearchGate. Available at: [Link]
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Kato, G. J. (2010). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Available at: [Link]
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Kraemer, T., et al. (2000). Characteristic fragmentation paths of amphetamines. ResearchGate. Available at: [Link]
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Bowie, J. H., & White, P. Y. (1969). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. RSC Publishing. Available at: [Link]
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Van Deun, J., et al. (2014). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. Available at: [Link]
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Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Semantic Scholar. Available at: [Link]
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Pillinger, K. E., et al. (2016). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. PubMed. Available at: [Link]
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Capron, X., et al. (2011). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]
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Capron, X., et al. (2011). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]
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Gucinski, A. C., & Reid, G. E. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. PubMed. Available at: [Link]
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Morasch, B., et al. (2004). GC-MS fragmentation patterns of tentatively identified intermediates. ResearchGate. Available at: [Link]
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van Outersterp, R. E., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. Available at: [Link]
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Destaillats, F., et al. (2018). Using GC-MS and helium to resolve positional isomers of trans-C16:1 and trans- C18:1 fatty acids. ResearchGate. Available at: [Link]
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Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
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Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. Available at: [Link]
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Cubero Herrera, L., et al. (2010). Quantitative analysis of positional isomers of triacylglycerols via electrospray ionization tandem mass spectrometry of sodiated adducts. NRC Publications Archive. Available at: [Link]
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A Comparative Guide to Chiral Shift Reagents for NMR Analysis of o-Tolyl Amines
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of modern chemistry, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ dramatically. For chiral molecules like o-tolyl amines, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Shift Reagents (CSRs), offers a powerful and accessible method for this analysis. This guide provides an in-depth comparison of common CSRs for the NMR analysis of o-tolyl amines, complete with experimental insights and protocols to aid in method selection and application.
The Challenge: Resolving Enantiomers by NMR
Enantiomers, being mirror images, are chemically and physically identical in an achiral environment. Consequently, their NMR spectra are indistinguishable. To overcome this, a chiral environment must be introduced to create diastereomeric interactions, which in turn leads to distinct NMR signals for each enantiomer. This is where Chiral Shift Reagents play a pivotal role.
Lanthanide-Based Chiral Shift Reagents (LSRs)
Lanthanide-based Shift Reagents are organometallic complexes that can coordinate to Lewis basic sites in a substrate molecule, such as the nitrogen atom in an amine.[1] The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the substrate's protons, an effect known as the Lanthanide-Induced Shift (LIS).[1] When an enantiomerically pure chiral LSR is used, it forms diastereomeric complexes with the enantiomers of the chiral substrate, resulting in separate signals for each enantiomer in the NMR spectrum.[1][2]
Mechanism of Action
The interaction between an LSR and a chiral amine is a reversible Lewis acid-base association. The magnitude of the induced shift is dependent on the concentration of the LSR and the binding constant of the complex. The separation of signals for the two enantiomers arises from the different spatial arrangements of the two diastereomeric complexes, leading to different magnetic environments for the corresponding nuclei.
Common Lanthanide Shift Reagents
The most widely used chiral LSRs are based on europium (Eu) and praseodymium (Pr).[1] A popular choice for the analysis of chiral amines is Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) .[1][2]
Advantages of LSRs:
-
Can induce large chemical shift separations (ΔΔδ), simplifying analysis.[3]
-
The methodology is relatively straightforward and does not require covalent modification of the analyte.
Limitations of LSRs:
-
Significant line broadening can occur, which may obscure splitting patterns and reduce resolution, especially at higher magnetic fields.[4]
-
The presence of other Lewis basic functional groups in the molecule can lead to competitive binding, complicating the spectra.
-
LSRs are sensitive to moisture and require the use of dry, aprotic solvents.[1]
Experimental Protocol: Using Eu(hfc)₃ with o-Tolyl Amine
This protocol outlines the general steps for determining the enantiomeric excess of an o-tolyl amine sample using Eu(hfc)₃.
-
Sample Preparation:
-
Dissolve 5-10 mg of the o-tolyl amine sample in approximately 0.6-0.7 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum of the amine to serve as a reference.
-
-
Addition of Eu(hfc)₃:
-
Prepare a stock solution of Eu(hfc)₃ in the same deuterated solvent.
-
Add small, incremental amounts of the Eu(hfc)₃ solution to the NMR tube containing the amine. It is often beneficial to start with a low molar ratio (e.g., 0.1 equivalents of LSR to amine) and gradually increase the concentration.
-
-
NMR Data Acquisition:
-
After each addition of the LSR, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Monitor the spectrum for the separation of signals corresponding to the two enantiomers. The methyl protons or the aromatic protons of the tolyl group are often good candidates for monitoring.
-
-
Data Analysis:
-
Once sufficient separation is achieved, integrate the areas of the two resolved signals.
-
The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
-
Diagram 1: Experimental Workflow for LSR Analysis
Caption: Workflow for enantiomeric excess determination using a lanthanide shift reagent.
Chiral Solvating Agents (CSAs)
Chiral Solvating Agents (CSAs) are another class of reagents that form transient, diastereomeric complexes with enantiomers through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. Unlike LSRs, CSAs are typically diamagnetic and do not cause significant line broadening.
Pirkle's Alcohol: A Classic CSA
(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol , commonly known as Pirkle's alcohol, is a widely used CSA for a variety of chiral compounds, including amines.[5] The interaction with an amine involves hydrogen bonding between the hydroxyl group of Pirkle's alcohol and the lone pair of electrons on the nitrogen of the amine.[6] The large, anisotropic anthracene ring of Pirkle's alcohol creates a distinct magnetic environment for the two enantiomers of the amine in the diastereomeric solvates, leading to chemical shift non-equivalence.[5][6]
Advantages of Pirkle's Alcohol:
-
Minimal line broadening compared to LSRs.
-
The mechanism of interaction is well-studied, aiding in the interpretation of spectra.
-
Can be used to determine absolute configuration in some cases by analyzing the direction of the chemical shifts.[5]
Limitations of Pirkle's Alcohol:
-
The induced chemical shift differences are often smaller than those produced by LSRs, which may require a higher field NMR spectrometer for adequate resolution.
-
The effectiveness of the chiral recognition is highly dependent on the solvent and temperature.
Experimental Protocol: Using Pirkle's Alcohol with o-Tolyl Amine
-
Sample Preparation:
-
Dissolve 5-10 mg of the o-tolyl amine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is common) in an NMR tube.
-
Acquire a reference ¹H NMR spectrum.
-
-
Addition of Pirkle's Alcohol:
-
Add an equimolar amount of enantiomerically pure Pirkle's alcohol to the NMR tube. The stoichiometry can be varied to optimize the separation.
-
-
NMR Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify the resolved signals and integrate their areas to determine the enantiomeric ratio and calculate the % ee as described previously.
-
Diagram 2: Interaction of Pirkle's Alcohol with o-Tolyl Amine Enantiomers
Caption: Formation of diastereomeric complexes between Pirkle's alcohol and o-tolyl amine enantiomers.
Chiral Derivatizing Agents (CDAs)
Chiral Derivatizing Agents (CDAs) react with the analyte to form stable, covalent diastereomers, which can then be readily distinguished by NMR. A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which can be converted to its acid chloride and reacted with amines to form diastereomeric amides.[7]
Advantages of CDAs:
-
Formation of stable diastereomers often results in large and easily quantifiable signal separations.
-
The method is robust and less sensitive to experimental conditions like temperature and concentration compared to LSRs and CSAs.
Limitations of CDAs:
-
Requires a chemical reaction, which may not be quantitative and could potentially lead to kinetic resolution, giving an inaccurate measure of the enantiomeric ratio.
-
The derivatization process adds an extra step to the workflow and may require purification of the diastereomers.
-
The derivatizing agent itself introduces new signals into the NMR spectrum, which can complicate analysis.
Comparison Summary
| Feature | Lanthanide Shift Reagents (e.g., Eu(hfc)₃) | Chiral Solvating Agents (e.g., Pirkle's Alcohol) | Chiral Derivatizing Agents (e.g., Mosher's Acid) |
| Interaction | Reversible, Lewis acid-base coordination[1] | Reversible, non-covalent (H-bonding, π-stacking) | Covalent bond formation[7] |
| Signal Separation (ΔΔδ) | Large[3] | Moderate | Large |
| Line Broadening | Significant[4] | Minimal | Minimal |
| Experimental Simplicity | High | High | Moderate (requires reaction) |
| Potential for Kinetic Resolution | Low | Low | High |
| Analyte Modification | No | No | Yes |
| Solvent Requirements | Dry, aprotic[1] | Less stringent | Dependent on reaction |
Conclusion
The choice of a chiral shift reagent for the NMR analysis of o-tolyl amines depends on several factors, including the available instrumentation, the complexity of the analyte, and the desired level of accuracy.
-
Lanthanide Shift Reagents like Eu(hfc)₃ are excellent for rapid screening and when large signal separations are needed, but the potential for line broadening should be considered.
-
Chiral Solvating Agents such as Pirkle's alcohol offer a good balance of ease of use and spectral quality, with minimal line broadening, making them a versatile choice.
-
Chiral Derivatizing Agents are best suited for situations where a robust and highly reproducible method is required, and the potential for kinetic resolution can be carefully controlled.
By understanding the principles, advantages, and limitations of each class of reagent, researchers can select the most appropriate method for their specific analytical needs, ensuring accurate and reliable determination of the enantiomeric purity of o-tolyl amines.
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A Researcher's Guide to IR Spectroscopy of Primary Amine Hydrochloride Salts: A Comparative Analysis
For professionals engaged in pharmaceutical development and chemical research, the accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific rigor. Primary amine hydrochloride salts are a prevalent structural motif in numerous drug substances, making their unambiguous identification critical. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of these compounds. This guide provides an in-depth comparative analysis of the IR spectral features of primary amines versus their hydrochloride salts, supported by established experimental data and protocols, to empower researchers in their spectral interpretations.
The Vibrational Signature of Protonation: Primary Amines vs. Their Hydrochloride Salts
The conversion of a primary amine to its hydrochloride salt via protonation of the nitrogen's lone pair of electrons induces profound and diagnostically significant changes in the molecule's vibrational spectrum. These alterations, primarily affecting the N-H stretching and bending modes, serve as a reliable fingerprint for identifying the salt form.
N-H Stretching Vibrations: From Sharp Doublet to Broad Envelope
A key characteristic of a primary amine (-NH₂) in an IR spectrum is the presence of two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[1][2][3] These bands, corresponding to the asymmetric and symmetric stretching vibrations of the two N-H bonds, are typically weaker and sharper than the O-H stretching bands of alcohols found in the same region.[1][2] The asymmetric stretch usually appears at a higher frequency (around 3400-3300 cm⁻¹), while the symmetric stretch is observed at a lower frequency (approximately 3330-3250 cm⁻¹).[1]
Upon formation of the primary amine hydrochloride salt (-NH₃⁺), these two sharp bands are replaced by a very broad and intense absorption envelope spanning from approximately 3200 cm⁻¹ down to 2800 cm⁻¹.[4] This significant broadening is a direct consequence of the strong hydrogen bonding between the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻) within the crystal lattice.[4] This broad N-H stretching band often overlaps with the C-H stretching vibrations, which can sometimes be observed as sharper peaks superimposed on the broad ammonium absorption.[4]
N-H Bending Vibrations: A Shift in Scissoring and the Emergence of New Bands
Primary amines exhibit a characteristic N-H bending (or "scissoring") vibration that appears as a medium to strong band in the 1650-1580 cm⁻¹ range.[1][2][5] This absorption is due to the in-plane bending of the H-N-H angle.
The protonation to form the -NH₃⁺ group in the hydrochloride salt leads to a change in symmetry and the appearance of two distinct bending vibrations:
-
Asymmetric N-H Bending: This band is typically found in the 1625-1560 cm⁻¹ region.[4]
-
Symmetric N-H Bending: This vibration appears at a lower frequency, generally between 1550-1500 cm⁻¹.[4]
The presence of these two separate N-H bending absorptions is a strong confirmatory feature for the formation of a primary amine salt.[4] Additionally, a series of combination and overtone bands, often referred to as "ammonium bands," can appear in the 2800 to 2000 cm⁻¹ region, further supporting the identification of the salt.[4]
At-a-Glance Comparison: Key IR Bands
The following table provides a concise summary of the diagnostic IR absorption bands that differentiate primary amines from their hydrochloride salts.
| Vibrational Mode | Primary Amine (-NH₂) | Primary Amine Hydrochloride Salt (-NH₃⁺Cl⁻) | Rationale for the Change |
| N-H Stretch | Two distinct, medium-intensity bands between 3500-3300 cm⁻¹[1][3] | A single, broad, and strong absorption envelope from 3200-2800 cm⁻¹[4] | Protonation of the nitrogen and extensive intermolecular hydrogen bonding in the salt form cause a significant broadening and shift to lower wavenumbers. |
| N-H Bend | A single "scissoring" band in the 1650-1580 cm⁻¹ region[1][2] | Two distinct bands: an asymmetric bend (1625-1560 cm⁻¹) and a symmetric bend (1550-1500 cm⁻¹)[4] | The change in molecular symmetry from -NH₂ to -NH₃⁺ results in two distinct bending modes. |
| Combination/Overtone Bands | Generally weak or absent in the 2800-2000 cm⁻¹ region. | A series of weak to medium intensity bands often appear in the 2800-2000 cm⁻¹ range.[4] | These "ammonium bands" are characteristic of the highly polar ammonium group. |
Visualizing the Chemical Transformation and its Spectroscopic Consequences
The formation of a primary amine hydrochloride salt is a straightforward acid-base reaction. The diagram below illustrates this transformation and highlights the structural change responsible for the observed differences in the IR spectra.
Caption: Formation of a primary amine hydrochloride salt from a primary amine and hydrogen chloride.
The protonation of the nitrogen atom alters its hybridization and creates a charged species, leading to the distinct vibrational modes observed in the IR spectrum.
A Robust Protocol for High-Quality IR Spectrum Acquisition
Accurate spectral data relies on meticulous sample preparation. The potassium bromide (KBr) pellet method is a widely used and reliable technique for obtaining high-quality IR spectra of solid samples like primary amine hydrochloride salts.
Objective: To prepare a solid sample of a primary amine hydrochloride salt in a KBr pellet for analysis by Fourier Transform Infrared (FT-IR) spectroscopy.
Materials:
-
Primary amine hydrochloride salt sample
-
Spectroscopy-grade potassium bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Hydraulic press and pellet-forming die
-
Spatula
-
FT-IR spectrometer
Procedure:
-
Material Preparation: Ensure both the KBr and the sample are free of moisture, which can introduce interfering O-H absorption bands.[6] Dry the KBr in an oven (e.g., at 110°C for several hours) and store it in a desiccator.[7][8]
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the primary amine hydrochloride salt and 100-200 mg of the dried KBr. A sample concentration of 0.2% to 1% in KBr is generally recommended.[8][9]
-
Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Gently grind the mixture for 1-2 minutes to achieve a fine, homogeneous powder.[10] The goal is to uniformly disperse the sample particles within the KBr matrix.[6]
-
Pellet Formation: Transfer the powder into the collar of the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Gradually apply a pressure of 8-10 tons for 1-2 minutes.[6][7] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Collection: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum, performing baseline correction if necessary, and identify the characteristic absorption bands of the primary amine hydrochloride salt as outlined in the comparative table above.
Caption: Workflow for the preparation and analysis of a KBr pellet for FT-IR spectroscopy.
Complementary and Alternative Analytical Techniques
While IR spectroscopy is a powerful tool for the identification of primary amine hydrochloride salts, a multi-faceted analytical approach can provide a more comprehensive characterization.
-
Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman can be particularly useful for analyzing aqueous solutions, as water is a weak Raman scatterer.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shift of the N-H protons in ¹H NMR is sensitive to protonation and can be used to study the pKa of the amine.[12][13]
-
Mass Spectrometry: The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular ion mass, can help confirm the presence of the amine.[14][15]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, unequivocally confirming the ionic nature of the salt.
The selection of analytical techniques should be guided by the specific information required, the physical state of the sample, and the available instrumentation. However, for rapid and reliable confirmation of the presence of a primary amine hydrochloride salt, IR spectroscopy remains an essential and highly accessible method.
Conclusion
The transformation of a primary amine to its hydrochloride salt imparts a distinct and readily identifiable signature in the infrared spectrum. By understanding the characteristic shifts from a sharp N-H stretching doublet to a broad envelope and the appearance of two distinct N-H bending bands, researchers can confidently differentiate between the free base and its salt form. When coupled with a robust sample preparation protocol, IR spectroscopy stands as a cornerstone technique for the structural characterization of these vital pharmaceutical and chemical entities.
References
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
SlidePlayer. (2011, June 10). Structural analysis of amines. Retrieved from [Link]
-
BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Gontcharov, J., et al. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]
-
ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
ResearchGate. (2025, December 12). (PDF) Study of the composition of amines using IR spectroscopy. Retrieved from [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Amines. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Amines. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Raman and infra-red spectra of amines. Retrieved from [Link]
-
OndaVia. (n.d.). Amine Analysis using Quantitative Raman Spectroscopy™. Retrieved from [Link]
Sources
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- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. kinteksolution.com [kinteksolution.com]
- 7. scienceijsar.com [scienceijsar.com]
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- 10. researchgate.net [researchgate.net]
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- 15. Spectroscopy of Amines [sites.science.oregonstate.edu]
Safety Operating Guide
Personal protective equipment for handling (R)-1-(o-Tolyl)propan-1-amine hydrochloride
Technical Safety Guide: (R)-1-(o-Tolyl)propan-1-amine hydrochloride
Executive Safety Summary & Hazard Profiling
Compound Identity:
-
Chemical Name: (R)-1-(2-methylphenyl)propan-1-amine hydrochloride
-
Class: Chiral primary amine salt (Phenethylamine derivative)
-
Physical State: White to off-white solid (Hygroscopic powder)
-
CAS (Racemate Reference): 24290-47-9 (Used as toxicological surrogate for the (R)-enantiomer)
Operational Hazard Assessment: As a Senior Application Scientist, I must emphasize that while specific toxicological data for the pure (R)-enantiomer is often proprietary, we apply the Precautionary Principle using data from the racemate and structural analogs (o-tolyl amines). This compound is a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Tract) .[1]
Core Hazards (GHS Classification):
-
H302: Harmful if swallowed (Acute Toxicity, Oral).
-
H335: May cause respiratory irritation (Dust inhalation risk).
Personal Protective Equipment (PPE) Specifications
Effective protection requires matching the PPE barrier to the specific state of the matter (solid dust vs. organic solution).
Table 1: Task-Based PPE Matrix
| PPE Component | Standard Handling (Weighing <1g, Closed Vials) | High-Risk Operations (Synthesis, Solvation, Spills >5g) | Technical Justification |
| Respiratory | N95 or P100 Disposable Mask | Full-face Elastomeric Respirator with P100/OV Cartridges | Amine HCl salts are fine particulates; inhalation causes immediate bronchial irritation. |
| Hand Protection | Nitrile Gloves (Min 5 mil thickness) | Double Gloving: Laminate (Inner) + Nitrile (Outer) | Aromatic amines can permeate nitrile over time; laminate provides broad chemical resistance. |
| Eye Protection | Chemical Splash Goggles (Vented) | Face Shield + Splash Goggles | Standard safety glasses fail against airborne dust migration into the lacrimal duct. |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Tyvek® Lab Coat or Apron (Disposable) | Prevents clothing contamination; HCl salts are hygroscopic and will degrade fabric upon moisture contact. |
Operational Workflow: Handling & Solvation
Scientific Context: The hydrochloride salt form stabilizes the volatile amine but introduces hygroscopicity. Exposure to ambient moisture will cause the powder to clump, making accurate weighing difficult and increasing the risk of "flicking" particles during transfer.
Protocol A: Weighing and Transfer
-
Environment: All open-container handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Static Control: Use an antistatic gun or ionizer bar if the powder is "flyaway."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of chiral purity.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened wipe, followed by water.
Protocol B: Solvation (Making Stock Solutions)
-
Solvent Choice: Methanol or DMSO are preferred.
-
Exotherm Warning: Dissolving amine salts can be mildly exothermic. Add the solid to the solvent slowly.
-
pH Adjustment: If freeing the base (using NaOH/NaHCO3), expect the release of the free amine odor (fishy/ammonia-like). This must be done in a hood to prevent olfactory fatigue and respiratory distress.
Visualization: Safety Decision Logic
The following diagram outlines the decision-making process for PPE selection based on the physical state and quantity of the material.
Figure 1: Decision Logic for PPE Selection based on physical state and operational scale.
Emergency Response & Spill Management
Scenario: Powder Spill (>500 mg) inside Fume Hood
-
Alert: Notify nearby personnel. Do not breathe dust.[1][2][3][4][5]
-
PPE Upgrade: Don double gloves and a P100 respirator if outside the hood.
-
Dry Clean-up: Do not wet initially (creates sticky corrosive sludge). Cover with a dry absorbent pad or carefully sweep into a dustpan using a brush.
-
Wet Polish: Once bulk solid is removed, clean surface with 10% acetic acid (to solubilize) followed by soap and water.
Scenario: Skin Contact
-
Immediate Action: Brush off dry powder before rinsing (minimizes concentrated solution on skin).
-
Rinse: Flush with water for 15 minutes.
-
Neutralize: Do not apply neutralizing agents (vinegar/baking soda) to skin; water is the safest diluent.
Disposal & Waste Management
Disposal of chiral amines requires strict adherence to environmental regulations to prevent aquatic toxicity.
Disposal Protocol
-
Segregation: Never mix amine salts with Oxidizers (Fire risk) or Strong Acids (Heat generation).
-
Labeling: Tag as "Hazardous Waste: Toxic, Irritant (Amine Salt)."
-
Container: High-density polyethylene (HDPE) is compatible.
-
Method: High-temperature incineration is the required method for destruction of aromatic amines.
Figure 2: Waste segregation and disposal workflow ensures compliance with environmental safety standards.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12147363 (Related Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals.[1][2][4][5][6][7] National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
